molecular formula C25H22Sn B12057972 Benzyltriphenyltin CAS No. 2847-58-7

Benzyltriphenyltin

Cat. No.: B12057972
CAS No.: 2847-58-7
M. Wt: 441.2 g/mol
InChI Key: QRDHEUGWMQEUHW-UHFFFAOYSA-N
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Description

Benzyltriphenyltin is an organotin compound supplied as a high-purity solid for research applications. Organotin(IV) carboxylates, a class to which triphenyltin derivatives belong, are a subject of significant research interest due to their chemical diversity and potential applications in areas such as material science and as single-source precursors for tin sulfide nanoparticles . The biological activity of organotin compounds is well-documented, with triphenyltin derivatives demonstrating notable in vitro antiproliferative effects against various human cancer cell lines, making them candidates for investigation in metallodrug discovery . The specific spatial arrangement of the organic groups around the tin center is crucial for its properties, with triphenyltin complexes often adopting a distorted tetrahedral or trigonal bipyramidal geometry . Researchers are directed to the scientific literature for detailed protocols on the synthesis, handling, and specific applications of this compound class. Intended Use and Handling: This product is labeled "For Research Use Only" (RUO) . Not for use in diagnostic procedures, drug use, or household purposes . The RUO designation means it is intended solely for research and development in a laboratory setting and is not subject to the quality management systems or controls required for manufactured goods or clinical diagnostics . Researchers should consult the Safety Data Sheet (SDS) and follow all appropriate safety protocols for handling chemicals.

Properties

CAS No.

2847-58-7

Molecular Formula

C25H22Sn

Molecular Weight

441.2 g/mol

IUPAC Name

benzyl(triphenyl)stannane

InChI

InChI=1S/C7H7.3C6H5.Sn/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-6H,1H2;3*1-5H;

InChI Key

QRDHEUGWMQEUHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltriphenyltin can be synthesized through various methods. One common approach involves the reaction of benzyl halides with triphenyltin hydride under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is often produced using microwave irradiation techniques. This method involves the reaction of benzyl bromides with triphenyltin hydride in the presence of THF at around 60°C for approximately 30 minutes. This approach is favored for its efficiency and high yield, often achieving quantitative yields of 87-98% .

Chemical Reactions Analysis

Bond Cleavage and Transmetallation Reactions

Benzyltriphenyltin undergoes selective bond cleavage in the presence of sodium metal in liquid ammonia. The Sn–benzyl bond (BDE = 163 kJ/mol) cleaves preferentially over Sn–Ph bonds (BDE = 347 kJ/mol) due to its lower dissociation energy . This reaction generates a benzyl anion and a triphenyltin anion:

Ph3Sn CH2C6H5+2NaPh3Sn+CH2C6H5+2Na+\text{Ph}_3\text{Sn CH}_2\text{C}_6\text{H}_5+2\text{Na}\rightarrow \text{Ph}_3\text{Sn}^-+\text{CH}_2\text{C}_6\text{H}_5^-+2\text{Na}^+

The benzyl anion can subsequently react with electrophiles like chlorobenzenes to form substituted products .

Migratory Reactions in Transmetallation

In reactions with SnCl₄ or SnMe₂Cl₂, this compound forms pentacoordinated tin complexes. For example:

Ph3Sn CH2C6H5+SnCl4Cl3Sn CH2C6H5+Ph3SnCl\text{Ph}_3\text{Sn CH}_2\text{C}_6\text{H}_5+\text{SnCl}_4\rightarrow \text{Cl}_3\text{Sn CH}_2\text{C}_6\text{H}_5+\text{Ph}_3\text{SnCl}

The benzyl group migrates from tin to nitrogen in the presence of amines, yielding hybrid organotin-amine complexes .

Radical Generation and Reactivity

This compound participates in radical chain reactions. Upon homolytic cleavage of the Sn–benzyl bond, it generates benzyl radicals, which react with alkenes or alkynes to form coupled products. For example:

Ph3Sn CH2C6H5Δ or hνPh3Sn+CH2C6H5\text{Ph}_3\text{Sn CH}_2\text{C}_6\text{H}_5\xrightarrow{\Delta \text{ or }h\nu}\text{Ph}_3\text{Sn}^-+-\text{CH}_2\text{C}_6\text{H}_5

These radicals are critical in synthesizing unsymmetrical biaryls via Pd(0)-catalyzed cross-coupling reactions .

Comparative Bond Dissociation Energies

The reactivity of this compound is governed by bond strength disparities:

Bond TypeBond Dissociation Energy (kJ/mol)Reactivity Trend
Sn–Ph (Ph₃Sn–Ph)347Least reactive
Sn–Me (Ph₃Sn–Me)259–272Moderately reactive
Sn–Bz (Ph₃Sn–Bz)163Most reactive (cleavage)

Data adapted from .

Stability and Handling Considerations

  • Air Sensitivity : Reacts with atmospheric oxygen, requiring inert storage conditions.

  • Solvent Compatibility : Stable in aprotic solvents (e.g., THF, DMSO) but decomposes in protic media .

Scientific Research Applications

Chemistry

Benzyltriphenyltin serves as a catalyst in various organic synthesis reactions. It is particularly useful in nucleophilic substitution reactions and the formation of carbon-carbon bonds. Its reactivity allows for the construction of complex organic molecules, making it a valuable reagent in synthetic chemistry.

Biology

Research has indicated that this compound exhibits biological activity, including antifungal properties and cytotoxic effects against certain cancer cell lines. These effects are believed to arise from its ability to disrupt cellular membranes or interfere with metabolic pathways due to its tin content.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth at specific concentrations. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as an antitumor agent.

Medicine

Ongoing research is exploring the use of this compound in drug delivery systems, particularly for targeted therapies in cancer treatment. Its ability to interact with proteins may facilitate the development of novel drug formulations that enhance therapeutic efficacy while minimizing side effects.

Industry

In industrial applications, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials. Its unique electronic properties make it suitable for applications in electronics and materials science.

Comparative Analysis of Organotin Compounds

This compound belongs to a broader class of organotin compounds that share structural similarities but differ in their substituents and reactivity profiles. Below is a comparative table highlighting key characteristics:

Compound NameStructure TypeKey Characteristics
TriphenyltinTriphenyltinCommonly used as a reagent in organic synthesis; highly stable.
BenzyltributyltinTrialkyl TinMore soluble in organic solvents; used in similar synthetic applications.
PhenyltrimethylstannaneTrimethyl TinLess sterically hindered; reacts differently compared to benzyl derivatives.
Dibutyltin dichlorideDialkyl TinUsed primarily in PVC stabilization; exhibits different biological properties.

Mechanism of Action

The mechanism of action of benzyltriphenyltin involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and alter their conformation, leading to changes in their activity. This interaction is crucial for its biocidal properties and its potential use in medical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

Benzyltriphenyltin differs from other organotin compounds by its benzyl substituent. For example:

  • Triphenyltin hydroxide (CAS 76-87-9) : Contains a hydroxyl (-OH) group instead of benzyl. This substitution enhances its polarity, making it soluble in polar solvents and effective as a fungicide .
  • Triphenyltin chloride (CAS 639-58-7) : Features a chlorine atom, increasing its reactivity in Stille coupling reactions .

It is used as a phase-transfer catalyst or in Wittig reactions, highlighting how substituent electronegativity (P vs. Sn) dictates reactivity .

Physicochemical Properties

The table below summarizes key differences:

Compound CAS Number Molecular Formula Key Properties Applications
This compound Not provided* (C₆H₅)₃Sn(CH₂C₆H₅) Likely high thermal stability Polymer stabilizer, research reagent
Triphenyltin hydroxide 76-87-9 (C₆H₅)₃SnOH Polar, soluble in ethanol Fungicide, antifouling agent
Benzyltriphenylphosphonium bromide 1779-49-3 (C₆H₅)₃P(CH₂C₆H₅)Br Hygroscopic, ionic Wittig reaction catalyst

Research Findings and Limitations

  • Toxicity Concerns: Organotin compounds like triphenyltin hydroxide are regulated due to environmental toxicity; this compound may share similar ecological risks .
  • Data Gaps : The provided evidence lacks spectral or thermodynamic data for this compound, limiting direct comparison with its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity Benzyltriphenyltin, and how can impurities be minimized?

  • Methodological Answer : this compound is typically synthesized via transmetallation or Grignard reagent reactions. For purity optimization:

  • Use inert atmosphere techniques (argon/glovebox) to prevent oxidation.
  • Purify intermediates via vacuum distillation or recrystallization.
  • Validate purity using 1H NMR^{1}\text{H NMR}, 119Sn NMR^{119}\text{Sn NMR}, and elemental analysis.
  • Monitor reaction conditions (temperature, stoichiometry) to suppress byproducts like triphenyltin chloride .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Implement engineering controls (e.g., local exhaust ventilation) to limit airborne particulates .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at ≤4°C to prevent hydrolysis or oxidative degradation. Avoid contact with moisture or strong acids .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer :

  • NMR Spectroscopy : 119Sn NMR^{119}\text{Sn NMR} identifies tin coordination environments (δ ~0 to +200 ppm). 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR} resolve aromatic/benzyl proton environments.
  • X-ray Crystallography : Determines molecular geometry and Sn-C bond lengths.
  • FT-IR : Confirms absence of hydroxyl groups (if anhydrous conditions are maintained) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence this compound’s reactivity in Stille coupling reactions?

  • Methodological Answer :

  • Experimental Design :

Synthesize derivatives with electron-withdrawing/donating groups (e.g., -NO2_2, -OMe) on the benzyl or phenyl rings.

Compare coupling rates with aryl halides using kinetic studies (GC-MS monitoring).

Correlate reactivity trends with Hammett parameters or DFT-calculated LUMO energies.

  • Data Analysis : Use linear free-energy relationships (LFERs) to quantify substituent effects. Address contradictions in literature by standardizing substrates and solvents .

Q. What strategies resolve contradictions in reported toxicity profiles of this compound across in vitro studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare studies for variables like cell lines, exposure durations, and solvent carriers (e.g., DMSO vs. ethanol).
  • Controlled Replication : Repeat assays under harmonized protocols (e.g., ISO 10993-5 for cytotoxicity).
  • Statistical Validation : Apply ANOVA or mixed-effects models to isolate confounding factors (e.g., impurity levels) .

Q. How can computational chemistry predict this compound’s catalytic behavior in novel reaction systems?

  • Methodological Answer :

  • Modeling Workflow :

Optimize geometry using density functional theory (DFT, e.g., B3LYP/def2-SVP).

Calculate transition-state energies for proposed mechanisms (e.g., oxidative addition vs. transmetallation).

Validate predictions with kinetic isotope effects (KIEs) or stereochemical probes.

  • Limitations : Address discrepancies between theoretical and experimental outcomes by refining solvation models or exploring alternative pathways .

Data Presentation Guidelines

Include tables summarizing key findings:

Property Technique Typical Values References
Sn-C Bond LengthX-ray Crystallography2.10–2.20 Å
119Sn NMR^{119}\text{Sn NMR} ShiftNMR Spectroscopyδ +80 to +120 ppm (tetracoordinated)
Cytotoxicity (IC50_{50})MTT Assay10–50 µM (varies by cell line)

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